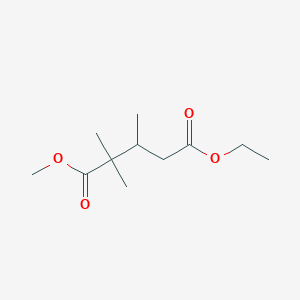![molecular formula C16H20N2O2 B14320795 4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol CAS No. 110189-21-4](/img/structure/B14320795.png)
4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol is a complex organic compound with a molecular formula of C16H20N2O2 This compound is known for its unique structure, which includes a phenol group, a pyridine ring, and a methylaminoethoxy side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-bromoethylamine hydrobromide with 2-pyridylboronic acid in the presence of a palladium catalyst to form the pyridin-2-yl ethylamine intermediate. This intermediate is then reacted with 4-hydroxybenzaldehyde under reductive amination conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methylaminoethoxy side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenol derivatives.
Aplicaciones Científicas De Investigación
4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. The methylaminoethoxy side chain can enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can modulate various cellular processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-N-methylphenethylamine: Similar structure but lacks the pyridine ring.
N-Methyltyramine: Similar structure but lacks the pyridine ring and the ethoxy group.
4-Hydroxyphenethylamine: Similar structure but lacks the methylamino and pyridine groups.
Uniqueness
4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol is unique due to the presence of both the pyridine ring and the methylaminoethoxy side chain
Propiedades
Número CAS |
110189-21-4 |
|---|---|
Fórmula molecular |
C16H20N2O2 |
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
4-[1-[2-(methylamino)ethoxy]-1-pyridin-2-ylethyl]phenol |
InChI |
InChI=1S/C16H20N2O2/c1-16(20-12-11-17-2,15-5-3-4-10-18-15)13-6-8-14(19)9-7-13/h3-10,17,19H,11-12H2,1-2H3 |
Clave InChI |
AYNXFEGICTUKKN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)O)(C2=CC=CC=N2)OCCNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


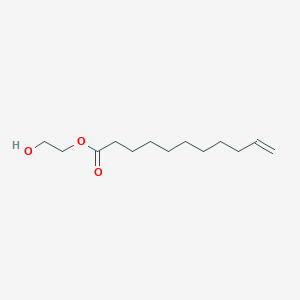
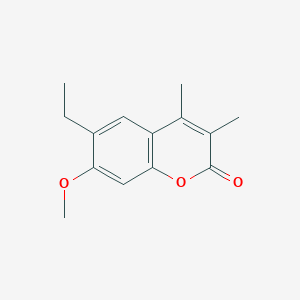
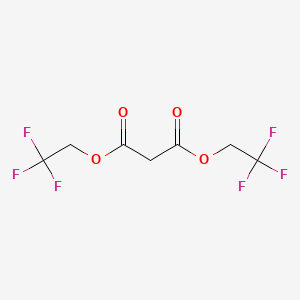
![2-[1-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic Acid](/img/structure/B14320732.png)

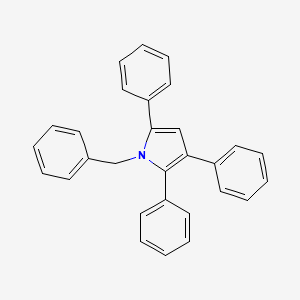
![1-Pentanone, 1,5-diphenyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14320748.png)

![2-(2-{2-[(2-Methylprop-2-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14320777.png)
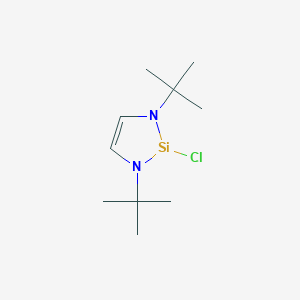
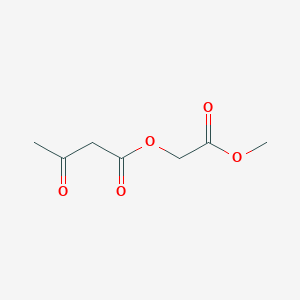
![Stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-](/img/structure/B14320797.png)
